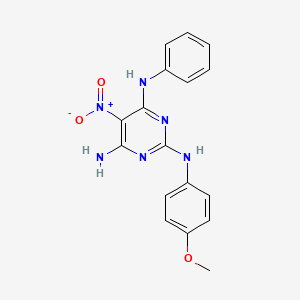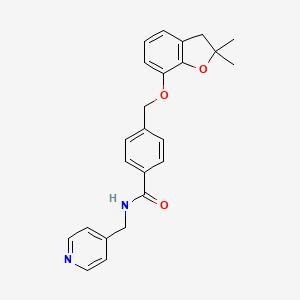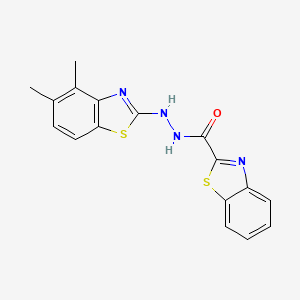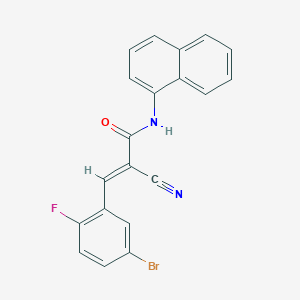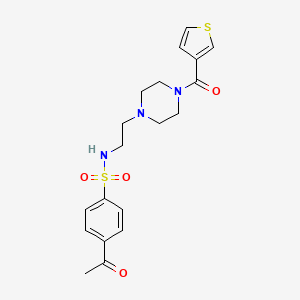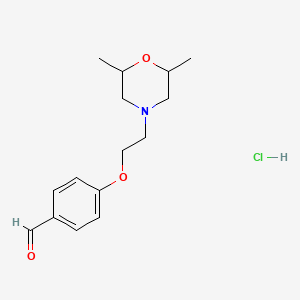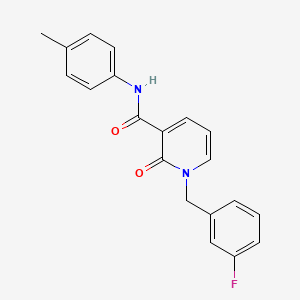
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as FBT or FBT-DHP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are widely used in the treatment of cardiovascular diseases. FBT-DHP is a novel compound that has shown promising results in various preclinical studies.
作用機序
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP exerts its therapeutic effects through multiple mechanisms. It has been shown to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. This compound-DHP also inhibits the NF-κB pathway, which is involved in the inflammatory response. Additionally, this compound-DHP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound-DHP has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. This compound-DHP has also been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease. Additionally, this compound-DHP has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes.
実験室実験の利点と制限
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound-DHP has been shown to have low toxicity and is well-tolerated in preclinical studies. However, one limitation of this compound-DHP is that it has limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP. One area of interest is the development of this compound-DHP analogs with improved solubility and potency. Another area of interest is the exploration of this compound-DHP as a potential therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to understand the long-term effects of this compound-DHP and its potential for clinical use.
合成法
The synthesis of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP involves the condensation of 3-fluorobenzaldehyde and p-toluidine to form 3-fluorobenzyl-p-tolylamine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding dihydropyridine. The final step involves the oxidation of the dihydropyridine to form this compound-DHP. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production.
科学的研究の応用
1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound-DHP has been studied in various preclinical models of diseases such as diabetes, Alzheimer's disease, and cancer. In these studies, this compound-DHP has shown to improve cognitive function, reduce oxidative stress, and inhibit cancer cell growth.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-7-9-17(10-8-14)22-19(24)18-6-3-11-23(20(18)25)13-15-4-2-5-16(21)12-15/h2-12H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCPFOBKUGUBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2624665.png)
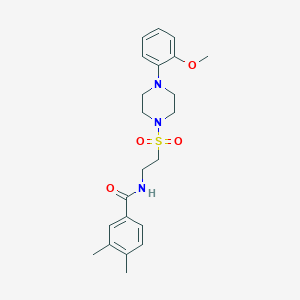
![1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2624668.png)
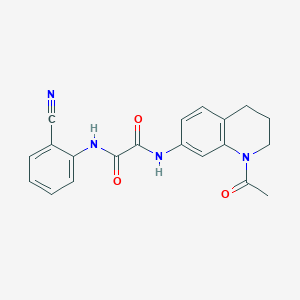
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2624670.png)
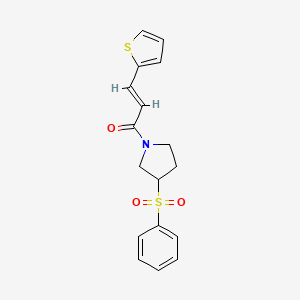
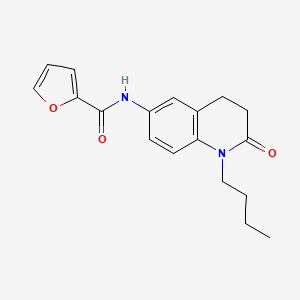
![Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2624674.png)
